molecular formula C22H16ClF2N3O3S B2419659 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1031670-07-1

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2419659
CAS RN: 1031670-07-1
M. Wt: 475.89
InChI Key: QLIPCDHJBLWXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClF2N3O3S and its molecular weight is 475.89. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Research has explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various heterocycles to improve metabolic stability. One study discussed the modification of a potent and efficacious inhibitor of PI3Kα and mTOR to reduce metabolic deacetylation, highlighting the significance of optimizing chemical structures for enhanced stability and efficacy in targeting cancer and other diseases (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

Another application involves the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs. This research includes vibrational spectra, electronic properties studies, and photochemical and thermochemical modeling, aiming to assess compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study also explores the non-linear optical (NLO) activity and ligand-protein interactions, demonstrating the compound's versatility in material science and photovoltaic efficiency modeling (Mary et al., 2020).

Cytotoxic Activity

The cytotoxic activity of novel sulfonamide derivatives has been a subject of investigation, indicating the potential of such compounds in developing new anticancer agents. These studies involve synthesizing derivatives and evaluating their efficacy against cancer cell lines, providing a foundation for future cancer therapy research (Ghorab et al., 2015).

Anti-inflammatory Activity

Research on synthesizing and evaluating compounds for anti-inflammatory activity has led to the discovery of derivatives with significant efficacy. Such studies contribute to the development of new anti-inflammatory medications, showcasing the compound's application in medical research (Sunder et al., 2013).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O3S/c1-13-6-8-15(11-19(13)25)26-21(29)12-28-27-22(16-4-2-3-5-18(16)24)17-10-14(23)7-9-20(17)32(28,30)31/h2-11H,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIPCDHJBLWXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

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